Calceolarioside A
Overview
Description
Synthesis Analysis
The synthesis of Calceolarioside A and related compounds has been detailed in studies focusing on efficient and practical methods. A notable approach for synthesizing phenylpropanoid glycosides like Calceolarioside A involves chemoselective and regioselective steps that allow for high yield production without the need for protection/deprotection steps. This method provides a model for the synthesis of phenylpropanoid glycosides acylated at specific positions, highlighting the accessibility of these compounds for further study and application (Khong & Judeh, 2018).
Molecular Structure Analysis
Studies on Calceolarioside A primarily focus on its biological activities rather than detailed molecular structure analysis. However, the structure of phenylpropanoid glycosides, including Calceolarioside A, features a phenylethyl glycoside backbone, which is crucial for its biological activities. The regioselective synthesis techniques used for its production imply a precise molecular structure that allows for specific interactions with biological targets (Khong & Judeh, 2018).
Chemical Reactions and Properties
Calceolarioside A’s chemical properties, such as its reactivity in biological systems, have been studied. For instance, its antinociceptive and anti-inflammatory effects suggest interactions with specific biochemical pathways, indicating a complex chemical behavior conducive to modifying biological processes. However, detailed chemical reaction mechanisms are less commonly addressed in the available literature (Pieretti et al., 2022).
Physical Properties Analysis
The physical properties of Calceolarioside A, such as solubility, crystal structure, and spectroscopic characteristics, are essential for its characterization and application in various fields. While specific studies detailing these properties were not identified in the initial search, these aspects are crucial for understanding the compound's behavior in different environments and for the development of formulations for its use in research and potential therapeutic applications.
Chemical Properties Analysis
The chemical properties of Calceolarioside A, including its stability, reactivity, and interactions with other molecules, underpin its biological effects. Its ability to modulate biochemical pathways through interactions with receptors or enzymes highlights the importance of its chemical structure and properties in medicinal chemistry and pharmacology research. The studies detailing the synthesis of Calceolarioside A and related compounds provide insight into the chemical characteristics that make these interactions possible (Khong & Judeh, 2018).
Scientific Research Applications
Anti-Inflammatory and Antinociceptive Properties
Calceolarioside A, a phenylpropanoid glycoside from Calceolaria species, has demonstrated notable anti-inflammatory and antinociceptive effects. In various tests, including the formalin test and carrageenan-induced thermal hyperalgesia, calceolarioside A significantly reduced pain and inflammation. Its impact on pro-inflammatory cytokines like IL-6, TNFα, and IL-1β suggests a potential for treating inflammatory conditions (Pieretti et al., 2022).
Pharmacokinetic Profile in Mice
Research into the pharmacokinetics of Calceolarioside A in mice using HPLC has revealed its potential for anti-food allergy applications. The study provides insights into its absorption and metabolism, crucial for further therapeutic development (Xue et al., 2018).
Immunosuppressive Effects
Calceolarioside A has shown immunosuppressive effects, particularly in reducing Immunoglobulin E (IgE) and interleukin-2 (IL-2) secretion. This discovery from extracts of Fraxinus Mandshurica Rupr. highlights its potential as an immunosuppressant, especially for conditions involving overactive immune responses (Chen et al., 2017).
Cardioprotective Effects
Calceolarioside A exhibits protective effects against adriamycin-induced cardiomyocyte toxicity. It inhibits cell death and caspase-3 activation, suggesting a role in mitigating cardiotoxicity in patients exposed to adriamycin (Kim et al., 2006).
Antileishmanial Activity
In vivo studies demonstrate the efficacy of calceolarioside A against visceral leishmaniasis. Its ability to significantly reduce hepatic and splenic parasite burden in animal models underscores its potential as an antileishmanial agent (Poddar et al., 2008).
Potential in COVID-19 Treatment
Calceolarioside B, related to Calceolarioside A, has been identified as a potential inhibitor against human coronaviruses. The compound shows promise in treating COVID-19 due to its favorable binding and stability with the virus's surface glycoprotein (Ali et al., 2023).
Safety And Hazards
According to the safety data sheet provided by Sigma-Aldrich, Calceolarioside A is not classified as a hazardous substance or mixture. In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIGZYLCYRQESL-VJWFJHQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316527 | |
Record name | Calceolarioside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calceolarioside A | |
CAS RN |
84744-28-5 | |
Record name | Calceolarioside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84744-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calceolarioside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084744285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calceolarioside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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